(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Overview
Description
MK-8722 is a potent pan-AMPK activator. MK-8722 improves glucose homeostasis but induces cardiac hypertrophy. In rodents and rhesus monkeys, MK-8722-mediated AMPK activation in skeletal muscle induced robust, durable, insulin-independent glucose uptake and glycogen synthesis, with resultant improvements in glycemia and no evidence of hypoglycemia. These effects translated across species, including diabetic rhesus monkeys, but manifested with concomitant cardiac hypertrophy and increased cardiac glycogen without apparent functional sequelae.
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical compound has been explored in various synthetic pathways and reactivity studies. For instance, El’chaninov et al. (2014) studied its synthesis and reactivity, particularly focusing on the methylation in KOH-acetone system and electrophilic substitution reactions (El’chaninov, A. A. Achkasova, & I. M. El’chaninov, 2014). Similarly, Pan et al. (2010) disclosed a facile three-component reaction involving N,N-substituted imidazo[1,5-a]pyridine carbenes, leading to fully substituted furans (Pan, H.-R., Li, Y., Yan, C.-X., Xing, J., & Cheng, Y., 2010).
Biological Applications
The compound and its derivatives have been investigated for various biological applications. For example, Taha et al. (2016) synthesized derivatives of the compound and evaluated their antidiabetic, antioxidant, and β-glucuronidase inhibition activities, demonstrating significant potential in these areas (Taha, M., Ismail, N., Imran, S., Rashwan, H., Jamil, W., Ali, S., Kashif, S., Rahim, F., Salar, U., Khan, K., 2016). Furthermore, Ghosh et al. (2006) reported on the synthesis of the compound as a key ligand for new generation HIV protease inhibitors, highlighting its importance in antiviral drug development (Ghosh, A. K., Li, J., & Perali, R. S., 2006).
Crystal Structure Analysis
The crystal structure of related compounds has been extensively studied to understand their molecular geometry and interactions. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, focusing on its solid-state geometry and intermolecular interactions (Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y., 2013).
properties
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNBTZLYOOAGA-UGESXGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |
CAS RN |
1394371-71-1 | |
Record name | MK-8722 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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